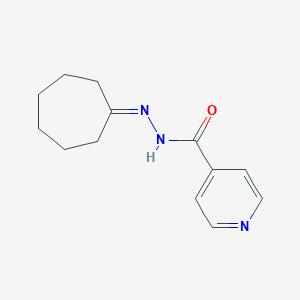
N-(cycloheptylideneamino)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cycloheptylideneamino)pyridine-4-carboxamide is a derivative of isonicotinic acid, which is a pyridine compound with a carboxylic acid substituent at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cycloheptylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cycloheptanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of isonicotinic acid, cycloheptylidenehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(cycloheptylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N-(cycloheptylideneamino)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of isonicotinic acid, cycloheptylidenehydrazide involves its interaction with bacterial enzymes, leading to the inhibition of cell wall synthesis. This compound targets the mycolic acid biosynthesis pathway in mycobacteria, similar to isoniazid. The inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with a similar structure and mechanism of action.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
N-(cycloheptylideneamino)pyridine-4-carboxamide is unique due to its cycloheptylidene moiety, which imparts distinct chemical and biological properties compared to other hydrazide derivatives. This structural difference may result in varied pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
15885-62-8 |
|---|---|
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-(cycloheptylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17) |
Clé InChI |
GPPOWELDCJJAIZ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
SMILES canonique |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Key on ui other cas no. |
15885-62-8 |
Solubilité |
34.7 [ug/mL] |
Synonymes |
N'-Cycloheptylideneisonicotinic hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















